6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate .
Mode of Action
This compound acts as a non-nucleoside inhibitor of the HIV-1 reverse transcriptase . It achieves its antiviral activity by fitting into the binding pocket of the HIV-1 RT, thereby inhibiting the enzyme’s function . The compound’s efficacy is highly dependent on its molecular fit into this inhibitory class .
Biochemical Pathways
The compound affects the biochemical pathway of HIV replication. By inhibiting the HIV-1 RT, it prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host cell’s genome and replicate . This results in a decrease in the production of new virus particles.
Result of Action
The result of the action of this compound is a significant reduction in HIV replication. By inhibiting the function of the HIV-1 RT, it prevents the virus from integrating into the host cell’s genome and replicating . This leads to a decrease in the production of new virus particles, thereby helping to control the progression of the disease.
Biochemical Analysis
Biochemical Properties
6-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction with CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest. Additionally, this compound may interact with other proteins involved in DNA synthesis and repair, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, the compound affects cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. It also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest. Additionally, the compound may act as an inhibitor of other enzymes involved in DNA replication and repair, further contributing to its antiproliferative effects. Changes in gene expression are also observed, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its efficacy. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that may have reduced activity . Long-term studies in vitro have shown that the compound maintains its antiproliferative effects for several days, but prolonged exposure may lead to cellular adaptation and resistance. In vivo studies indicate that the compound is metabolized and excreted, with a half-life that allows for sustained activity over a period of time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic effects without adverse reactions. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, the compound may influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be transported to the nucleus, where it can influence DNA synthesis and repair processes. Post-translational modifications such as phosphorylation may further regulate its localization and activity, directing it to specific cellular compartments or organelles.
Properties
IUPAC Name |
6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQOHUDXKZGSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.